molecular formula C24H27NO5 B12308017 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid

Cat. No.: B12308017
M. Wt: 409.5 g/mol
InChI Key: LUHIUFUMIGTUMO-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid is an alanine derivative. This compound is primarily used in scientific research and is recognized for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and involves the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis processes.

    Biology: Studied for its role in various biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including its effects on metabolic processes.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and affects mental performance during stress-related tasks . The exact molecular targets and pathways are still under investigation, but its role in amino acid metabolism is well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid is unique due to its specific structure, which includes an oxan-4-yl methyl group. This structural feature distinguishes it from other similar compounds and contributes to its specific biochemical properties and applications .

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C24H27NO5/c26-23(27)17(13-16-9-11-29-12-10-16)14-25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,25,28)(H,26,27)

InChI Key

LUHIUFUMIGTUMO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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